4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Beschreibung
This compound is a benzamide derivative featuring a 4-acetamido substitution on the aromatic ring and a pyridazinone-ethyl linker modified with a cyclopropyl group. While specific pharmacological data are unavailable in the provided evidence, its design aligns with compounds targeting enzymes or receptors requiring both hydrogen-bonding and lipophilic interactions, such as kinase inhibitors or GPCR modulators .
Eigenschaften
IUPAC Name |
4-acetamido-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12(23)20-15-6-4-14(5-7-15)18(25)19-10-11-22-17(24)9-8-16(21-22)13-2-3-13/h4-9,13H,2-3,10-11H2,1H3,(H,19,25)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWMEZRDFROVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a derivative of pyridazine and possesses a unique structure that suggests significant biological potential. This compound has garnered attention for its possible therapeutic applications, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The molecular formula of 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is , with a molecular weight of approximately 304.35 g/mol. The structural features include:
- An acetamido group
- A cyclopropyl-substituted pyridazine moiety
- An ethyl linkage contributing to its biological activity
Biological Activity
The biological activity of this compound has been primarily linked to its ability to inhibit phosphodiesterase 4 (PDE4). PDE4 inhibitors are crucial in modulating inflammatory responses, making this compound potentially useful in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.
The mechanism by which 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exerts its effects involves the modulation of cellular signaling pathways associated with inflammation and tumor growth. By inhibiting PDE4, the compound increases intracellular cyclic AMP (cAMP) levels, leading to reduced inflammation and altered cell proliferation dynamics.
Research Findings and Case Studies
Several studies have highlighted the potential applications of this compound:
- Inhibition of PDE4 : Research indicates that compounds similar to 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant inhibition of PDE4 activity. This inhibition correlates with decreased levels of pro-inflammatory cytokines, suggesting a direct impact on inflammatory pathways .
- Anticancer Properties : Preliminary studies have shown that derivatives of pyridazine can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant antiproliferative effects against various tumor cell lines, with IC50 values indicating strong cytotoxicity . The ability to promote cell cycle arrest at the G2/M phase further supports its potential as an anticancer agent.
- Animal Model Studies : In vivo studies using xenograft models have provided insights into the antitumor efficacy of compounds with similar structures. These studies reported tumor growth inhibition rates exceeding 48% compared to controls, reinforcing the therapeutic promise of this class of compounds .
Comparative Analysis
The table below summarizes key findings regarding the biological activities of related compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| 4-acetamido-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Structure Image | PDE4 Inhibition, Anticancer | TBD |
| Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate | Structure Image | Anti-inflammatory | 304 nM |
| N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-acetamide | Structure Image | Anticancer properties | 1.30 μM |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs from EP 4 219 465 A2 (2023) provide a basis for comparison. Below is a detailed analysis:
Key Observations :
- Common Motifs : All three compounds retain the benzamide core, with substitutions at the 3- or 4-position.
- Linker Diversity: The target compound employs a pyridazinone-ethyl linker, whereas Compounds 23/28 use a hydroxypropyl-dihydroisoquinoline system. This impacts solubility and conformational flexibility.
- Synthetic Parallels: Compound 23’s synthesis (HATU-mediated amidation in DCM) suggests the target compound may follow analogous coupling steps, though pyridazinone incorporation likely requires additional cyclization .
Physicochemical and Pharmacological Implications
| Property | Target Compound | Compound 23 | Compound 28 |
|---|---|---|---|
| Polarity | Moderate (acetamido + pyridazinone) | High (hydroxypropyl + dihydroisoquinoline) | Moderate (dimethylaminoethoxy) |
| Predicted logP | ~2.5–3.5 (cyclopropyl enhances lipophilicity) | ~1.5–2.5 (hydroxy group reduces logP) | ~2.0–3.0 (balanced by dimethylaminoethoxy) |
| Metabolic Stability | Cyclopropyl may reduce oxidative metabolism | Hydroxypropyl linker prone to Phase II conjugation | Dimethylamino group susceptible to N-demethylation |
Functional Insights :
- Target Compound: The cyclopropyl-pyridazinone moiety may enhance membrane permeability compared to Compounds 23/28, while the acetamido group could mediate target binding (e.g., kinase ATP pockets).
- Compound 23: The hydroxypropyl linker and dihydroisoquinoline may favor solubility but limit blood-brain barrier penetration.
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s pyridazinone ring likely demands precise cyclization conditions, unlike the straightforward amidation in Compound 23. No yield data are available for direct comparison.
- Biological Data Gap : The evidence lacks IC50, bioavailability, or toxicity profiles, preventing a pharmacological comparison.
- Patent Scope : EP 4 219 465 A2 focuses on synthetic methodology rather than biological evaluation, limiting mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
